molecular formula C15H15ClO3 B2672184 {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol CAS No. 1094310-91-4

{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol

Cat. No. B2672184
CAS RN: 1094310-91-4
M. Wt: 278.73
InChI Key: GQUICUPLIUBIFI-UHFFFAOYSA-N
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Description

“{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” is a biochemical compound with the molecular formula C15H15ClO3 and a molecular weight of 278.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” include a molecular weight of 278.73 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results for this specific compound.

Scientific Research Applications

  • Solvent Selectivity and Reaction Rate : A study by Bentley and Ryu (1994) discusses the selectivity and rate constants of solvolyses involving compounds like p-methoxybenzyl chloride in alcohol-water mixtures. This information could be relevant for understanding the behavior of {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol in different solvents (Bentley & Ryu, 1994).

  • Oxidation Reactions : Lai, Lepage, and Lee (2002) studied the oxidation of methoxy-substituted benzyl phenyl sulfides, which can provide insights into the oxidative behavior of similar methoxy-substituted compounds (Lai, Lepage & Lee, 2002).

  • Electrochemical Oxidation : Danielmeier, Schierle, and Steckhan (1996) explored the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, including 4-methoxylation, which could be relevant for understanding electrochemical applications of {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol (Danielmeier, Schierle & Steckhan, 1996).

  • Photocatalytic Oxidation : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on TiO2 under oxygen atmosphere. This could be relevant for photocatalytic applications of similar compounds (Higashimoto et al., 2009).

  • Enzymatic Oxidation : Guillén, Martínez, and Martínez (1992) examined the enzymatic oxidation of methoxybenzyl alcohols by aryl-alcohol oxidase, which might give insights into biocatalytic processes relevant to {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol (Guillén, Martínez & Martínez, 1992).

  • Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones. This could provide a framework for synthesizing similar compounds (Ghelfi et al., 2003).

properties

IUPAC Name

[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUICUPLIUBIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol

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